2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H18F3N3O3S and its molecular weight is 413.42. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
A notable application involves the radiosynthesis of derivatives for imaging purposes, such as in the study by Dollé et al. (2008), which discusses the synthesis of selective ligands for the translocator protein (18 kDa) for imaging with positron emission tomography (PET). This research illustrates the compound's utility in developing diagnostic tools for neurological conditions (Dollé et al., 2008).
Antimicrobial Activity
Research into antimicrobial applications is another area of interest. For instance, Hossan et al. (2012) synthesized derivatives targeting antimicrobial efficacy, indicating the compound's potential in contributing to new antibacterial and antifungal agents (Hossan et al., 2012).
Anti-inflammatory and Analgesic Activities
Compounds synthesized from the base chemical have been investigated for their anti-inflammatory and analgesic properties, as seen in the work by Amr et al. (2007). This demonstrates its relevance in researching new treatments for inflammation-related diseases (Amr et al., 2007).
Inhibitory Effects on Ribonucleotide Reductase
The compound has also been explored for its potential antitumor activity, specifically as inhibitors of ribonucleotide reductase, which is crucial for DNA synthesis and repair. Farr et al. (1989) synthesized N-hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides, aiming at antitumor efficacy through the inhibition of this enzyme (Farr et al., 1989).
Synthesis of Heterocyclic Compounds
The versatility of this compound extends to the synthesis of various heterocyclic structures with potential biological activities. Bondock et al. (2008) utilized it as a key intermediate in synthesizing new heterocycles, further demonstrating its applicability in medicinal chemistry and drug design (Bondock et al., 2008).
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)12-5-1-2-6-13(12)22-15(26)10-28-16-11-4-3-7-14(11)24(8-9-25)17(27)23-16/h1-2,5-6,25H,3-4,7-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKSAHDMRMZOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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